Cas no 150557-99-6 (1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one)

1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone
- 1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one
- 1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one
-
- MDL: MFCD00863363
- インチ: 1S/C12H15ClN2O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3
- InChIKey: UVYFWYMZWQBGAQ-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CCN(C2=CC=C(Cl)C=C2)CC1)C
1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-253431-2.5g |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 95% | 2.5g |
$503.0 | 2024-06-19 | |
Enamine | EN300-253431-0.1g |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 95% | 0.1g |
$66.0 | 2024-06-19 | |
Enamine | EN300-253431-5.0g |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 95% | 5.0g |
$743.0 | 2024-06-19 | |
Enamine | EN300-253431-0.25g |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 95% | 0.25g |
$92.0 | 2024-06-19 | |
Enamine | EN300-253431-0.5g |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 95% | 0.5g |
$175.0 | 2024-06-19 | |
Enamine | EN300-253431-1.0g |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 95% | 1.0g |
$256.0 | 2024-06-19 | |
Enamine | EN300-253431-10.0g |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 95% | 10.0g |
$1101.0 | 2024-06-19 | |
Aaron | AR01C3N1-100mg |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 95% | 100mg |
$116.00 | 2025-02-09 | |
1PlusChem | 1P01C3EP-50mg |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 95% | 50mg |
$111.00 | 2024-06-20 | |
1PlusChem | 1P01C3EP-250mg |
1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one |
150557-99-6 | 95% | 250mg |
$171.00 | 2024-06-20 |
1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one 関連文献
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
1-4-(4-chlorophenyl)piperazin-1-ylethan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 150557-99-6 and Product Name: 1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one
The compound in question, identified by the CAS No. 150557-99-6, is a significant molecule within the realm of pharmaceutical chemistry, particularly in the development of novel therapeutic agents. The product name: 1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one provides a detailed structural insight into its chemical composition, highlighting its piperazine core and the unique substituents that contribute to its pharmacological properties.
This compound belongs to a class of molecules that have garnered considerable attention in recent years due to their potential applications in treating various neurological and psychiatric disorders. The presence of the 4-chlorophenyl group and the piperazine moiety is particularly noteworthy, as these structural elements are known to influence the compound's interaction with biological targets, thereby modulating its pharmacological activity.
Recent advancements in medicinal chemistry have demonstrated that derivatives of piperazine are effective in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. The specific substitution pattern in 1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one is designed to optimize binding affinity and selectivity for these receptors, which is crucial for developing drugs with improved efficacy and reduced side effects.
One of the most compelling aspects of this compound is its potential as a lead molecule for further drug development. Researchers have been exploring its efficacy in preclinical models of depression, anxiety, and other central nervous system disorders. The 4-chlorophenyl substituent, in particular, has been shown to enhance binding affinity to certain serotonin receptors, making it an attractive candidate for further optimization.
The synthesis of 1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the piperazine ring into the molecular framework is a critical step, as it imparts the desired pharmacological properties. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline this process and improve scalability.
In terms of pharmacological activity, preliminary studies suggest that this compound exhibits potent effects on serotonin receptor subtypes, particularly 5-HT2A and 5-HT1A receptors. These interactions are believed to contribute to its therapeutic potential in treating mood disorders. Additionally, the compound's ability to cross the blood-brain barrier makes it a promising candidate for central nervous system drug development.
The chemical stability of 1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one is another important consideration in its development as a pharmaceutical agent. Extensive stability studies have been conducted under various conditions to assess its shelf life and compatibility with different formulations. These studies have shown that the compound remains stable under recommended storage conditions, ensuring its suitability for clinical use.
From a regulatory perspective, the development of new pharmaceutical compounds requires rigorous testing to ensure safety and efficacy. 1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one has undergone extensive preclinical testing to evaluate its toxicity profile and pharmacokinetic properties. These studies have provided valuable insights into its potential as a therapeutic agent and have paved the way for further clinical investigations.
The future prospects for this compound are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced efficacy and reduced side effects. The CAS No. 150557-99-6 will serve as a key identifier for this compound as it progresses through various stages of drug development.
In conclusion, 1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one represents a significant advancement in pharmaceutical chemistry, with potential applications in treating neurological and psychiatric disorders. Its unique structural features, coupled with promising preclinical results, make it an attractive candidate for further development. As research continues to uncover new insights into its pharmacological properties, this compound is poised to make meaningful contributions to modern medicine.
150557-99-6 (1-4-(4-chlorophenyl)piperazin-1-ylethan-1-one) 関連製品
- 842123-74-4(4-(4-Chloro-3-methylphenyl)-1-buten-4-ol)
- 692287-62-0(2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone)
- 2248296-54-8(1H-Pyrazol-4-amine, 3-methyl-1-(1-methylethyl)-, hydrochloride (1:2))
- 68718-99-0(BENZENE, 1-(CHLOROMETHYL)-2-(METHOXYMETHYL)-)
- 1353503-11-3(2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid)
- 2229602-18-8(2-1-(3-bromo-5-methoxypyridin-4-yl)cyclopropylethan-1-amine)
- 1261457-02-6(2-Iodo-3-(trifluoromethyl)benzyl bromide)
- 644990-10-3(2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid)
- 696646-80-7(3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde)
- 900634-65-3(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate)



